
Anthramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthramycin is a pyrrolo(1,4)benzodiazepine antineoplastic antibiotic isolated from the bacterium Streptomyces refuineus var. thermotolerans. This compound binds covalently to guanine in the minor groove of DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
A broad-spectrum spectrum antineoplastic antibiotic isolated from Streptomyces refuineus var. thermotolerans. It has low toxicity, some activity against Trichomonas and Endamoeba, and inhibits RNA and DNA synthesis. It binds irreversibly to DNA.
Scientific Research Applications
DNA Interaction and Biological Consequences
Anthramycin, an antitumor antibiotic from Streptomyces refuineus, forms a covalent adduct with DNA, specifically attaching to the guanine's exocyclic amino group. This interaction does not notably distort the DNA helix. Studies have shown that this compound can cause single and double strand breaks in DNA, and these effects persist for hours after the drug's removal. These DNA damages have significant biological consequences, including genetic effects, strand breakage, and cytotoxicity. Additionally, in cells deficient in DNA repair, such as xeroderma pigmentosum cells, the removal of this compound lesions from DNA is significantly reduced, correlating with decreased cell survival (Petrusek et al., 1982).
DNA Adduct Structure
This compound belongs to the pyrrolo[1,4]benzodiazepine antibiotic group and inhibits nucleic acid synthesis by forming a labile covalent adduct with DNA. The reaction of this compound with DNA is specific for deoxyguanosine in a double-stranded template and is only stable when DNA's secondary structure is maintained. This specificity and stability are proposed to be due to the unique covalent binding of this compound to DNA, as depicted in the Corey, Pauling, and Koltun (CPK) molecular model of the this compound-DNA adduct (Hurley & Petrusek, 1979).
Topical Delivery and Skin Penetration
This compound has been studied for its potential in topical applications, particularly for skin conditions like actinic keratoses or skin cancer. Research on its skin penetration properties using various solvents showed that this compound could effectively penetrate human skin, suggesting its utility in topical formulations (Haque et al., 2017).
Mutagenic and Recombinogenic Effects
Though this compound exhibits potent antitumor activity, its effects on genetic parameters have been a point of concern. It was found nonmutagenic in certain bacterial strains but showed mutagenic and antimutagenic effects in the eukaryotic organism Saccharomyces cerevisiae. Its ability to induce mitotic crossing over and gene conversion points to its potential chromosomal alterations (Hannan et al., 1978).
Biosynthesis in Streptomyces refuineus
The complete gene cluster responsible for the biosynthesis of this compound in Streptomyces refuineus was identified, elucidating the genetic basis for producing this potent compound. This discovery provides insight into the molecular mechanism of this compound production and its regulation in microorganisms (Hu et al., 2007).
properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |
InChI Key |
VGQOVCHZGQWAOI-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
synonyms |
Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



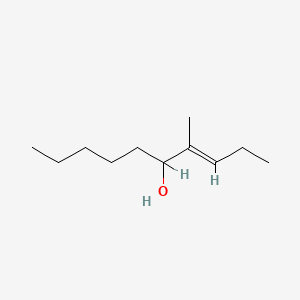
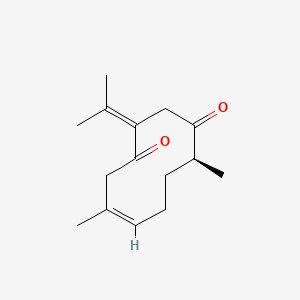
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
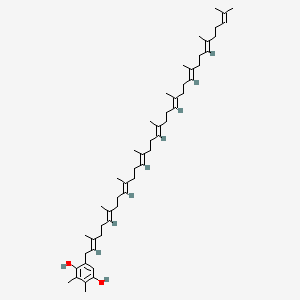
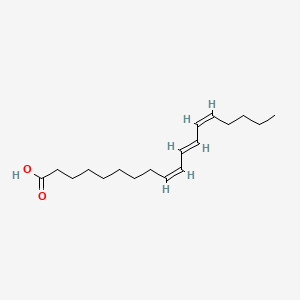

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)



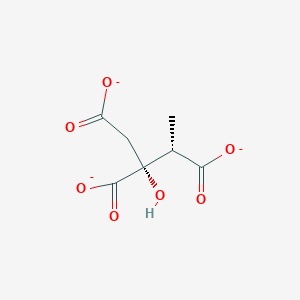

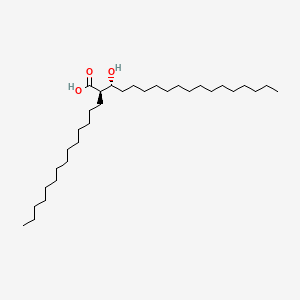
![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)